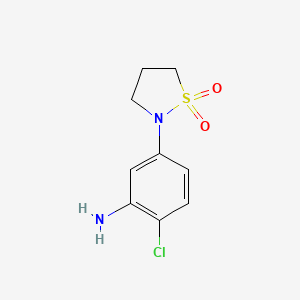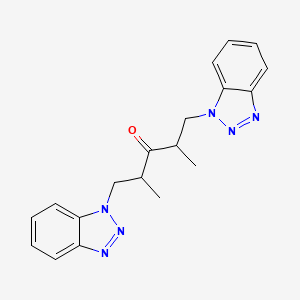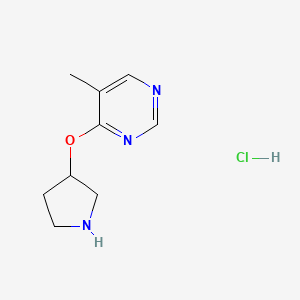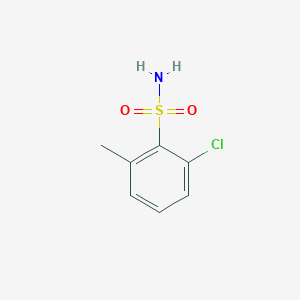
2-(3-Amino-4-chlorphenyl)-1$l^{6},2-thiazolidin-1,1-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 3-amino-4-chlorophenyl compounds . These compounds generally contain an amino group (-NH2) and a chlorine atom (Cl) attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with ammonia or other amines . For example, 4-chloroaniline can be synthesized by reacting 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring with an amino group and a chlorine atom attached . The exact structure of “2-(3-Amino-4-chlorophenyl)-1$l^{6},2-thiazolidine-1,1-dione” would depend on the positions of these groups and the presence of the thiazolidine-1,1-dione group.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical and Chemical Properties Analysis
Similar compounds, such as (2-Amino-4-chlorophenyl)(phenyl)methanone, are typically solid at room temperature . They may also have specific storage requirements to maintain stability .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Synthese von 5-(4-Chlorphenyl)-1,3,4-thiadiazolsulfonamiden umfasst einen mehrstufigen Prozess, der von 4-Chlorbenzoesäure ausgeht. Unter den synthetisierten Derivaten zeigten die Verbindungen 7b und 7i eine anti-Tabakmosaikvirus (TMV)-Aktivität . Dieses antivirale Potenzial macht es für landwirtschaftliche Anwendungen relevant, insbesondere beim Schutz von Nutzpflanzen vor Virusinfektionen.
Elektrochemische Studien
Das elektrochemische Verhalten von 4-Chloroanilin (einer Modellverbindung, die mit unserem Zielmolekül verwandt ist) wurde in einer Wasser/Acetonitril-Mischung untersucht. Die Einelektronenoxidation von 4-Chloroanilin führt zur Bildung eines instabilen Zwischenprodukts, (4-Iminocyclohexa-2,5-dien-1-yliden)chloronium . Das Verständnis dieser elektrochemischen Eigenschaften kann den Einsatz in Sensoren, Katalysatoren oder anderen elektroaktiven Anwendungen lenken.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(6-9(8)11)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHGXJKIQCVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927995-93-5 |
Source


|
| Record name | 2-(3-amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)





![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2430274.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

